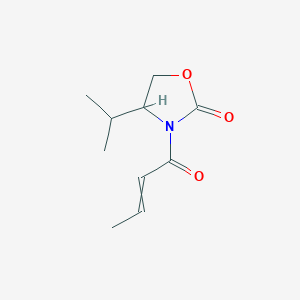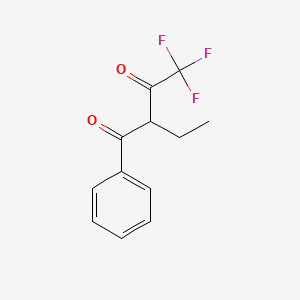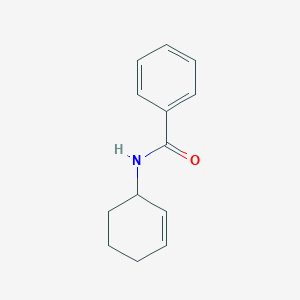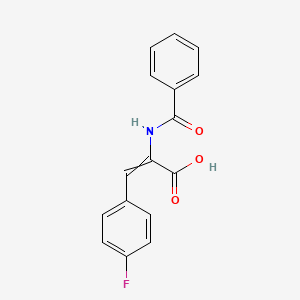
3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes an oxazolidinone ring substituted with a 1-oxobut-2-enyl group and a propan-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of commercially available 4-bromo-1H-indole as a starting material. The synthetic route includes several steps such as Vilsmeier formylation, reduction, and protection of functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. The process may also include purification steps such as column chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxazolidinones.
科学的研究の応用
3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: This compound has a similar structure but differs in the ring system and substituents.
2-[[3-(2-naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid: Another compound with a similar oxo group but different overall structure.
Uniqueness
3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone is unique due to its specific oxazolidinone ring structure and the combination of substituents
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
3-but-2-enoyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h4-5,7-8H,6H2,1-3H3 |
InChIキー |
YZRHIMNEVFYTAJ-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=O)N1C(COC1=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)

![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)



![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)

![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)

